Home > Products > Screening Compounds P37566 > Cycloviolacin O17
Cycloviolacin O17 -

Cycloviolacin O17

Catalog Number: EVT-246228
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cycloviolacin O17 is a member of the cyclotide family, which are small, cyclic peptides characterized by their unique structural features and biological activities. Cycloviolacin O17 is derived from the plant Viola dalatensis and is notable for its antimicrobial properties. Cyclotides like Cycloviolacin O17 exhibit a remarkable stability due to their cyclic structure and the presence of multiple disulfide bonds, which contribute to their resistance to proteolytic degradation.

Source

Cycloviolacin O17 is isolated from the leaves of Viola dalatensis, a flowering plant belonging to the Violaceae family. This plant has been studied for its potential medicinal properties, particularly in traditional medicine practices. The extraction of cycloviolacin O17 typically involves solvent extraction methods followed by chromatographic techniques to purify the compound.

Classification

Cycloviolacin O17 falls under the category of cyclotides, which are classified as plant-derived macrocyclic peptides. Cyclotides are further categorized based on their sequence and structural characteristics, with Cycloviolacin O17 specifically belonging to the violacin subfamily.

Synthesis Analysis

Methods

The synthesis of Cycloviolacin O17 can be approached through both natural extraction and synthetic methodologies. The natural extraction involves several steps:

  1. Plant Material Preparation: Fresh leaves of Viola dalatensis are harvested and ground.
  2. Solvent Extraction: The ground material is extracted using a dichloromethane/methanol (1:1, v/v) mixture overnight at room temperature.
  3. Partitioning: The extract is partitioned between dichloromethane and water, concentrating the aqueous layer.
  4. Purification: This aqueous layer undergoes purification via reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate cycloviolacin O17 from other components.

In synthetic approaches, solid-phase peptide synthesis can be employed, utilizing orthogonally protected cysteine residues to facilitate the formation of disulfide bonds during the cyclization process.

Technical Details

The purification process often involves monitoring with mass spectrometry and high-performance liquid chromatography to identify and confirm the presence of Cycloviolacin O17 based on its unique mass-to-charge ratio and retention time.

Molecular Structure Analysis

Structure

Cycloviolacin O17 is characterized by a cyclic backbone formed through a series of disulfide bridges that stabilize its structure. The typical structure includes:

  • Cyclic Peptide Backbone: Composed of 30 amino acids with specific sequences that contribute to its biological activity.
  • Disulfide Bonds: Typically, there are three disulfide bonds that maintain the cyclic conformation.

Data

The molecular formula for Cycloviolacin O17 is C₃₆H₅₉N₁₁O₁₁S₃, with a molecular weight of approximately 757 Da. Its sequence contributes significantly to its interaction with biological membranes.

Chemical Reactions Analysis

Reactions

Cycloviolacin O17 exhibits various chemical reactions primarily related to its antimicrobial activity. Notably:

  • Membrane Disruption: Cycloviolacin O17 interacts with bacterial membranes, leading to cell lysis.
  • Peptide Bond Formation: In synthetic pathways, peptide bonds are formed through coupling reactions during solid-phase synthesis.

Technical Details

The mechanism of action often involves the formation of pores in bacterial membranes, which disrupts membrane integrity and leads to cell death. This property makes it a candidate for developing new antimicrobial agents.

Mechanism of Action

Process

The mechanism by which Cycloviolacin O17 exerts its biological effects involves several steps:

  1. Membrane Interaction: The peptide binds to lipid bilayers due to its amphipathic nature.
  2. Pore Formation: It induces pore formation in bacterial membranes, leading to increased permeability.
  3. Cell Lysis: The disruption of membrane integrity results in cell lysis and death.

Data

Studies have shown that Cycloviolacin O17 is effective against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, demonstrating its potential as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cycloviolacin O17 is typically a white or off-white powder when isolated.
  • Solubility: It is soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: The cyclic structure provides enhanced stability against enzymatic degradation.
  • pH Sensitivity: Its activity may vary depending on pH levels due to protonation states affecting membrane interactions.

Relevant Data or Analyses

Cycloviolacin O17 has shown significant stability under various environmental conditions, making it suitable for pharmaceutical formulations .

Applications

Scientific Uses

Cycloviolacin O17 has several promising applications in scientific research and medicine:

  • Antimicrobial Agent: Its ability to disrupt bacterial membranes positions it as a potential candidate for new antibiotic therapies.
  • Biological Research: It serves as a model compound for studying cyclotide structures and their functions in biological systems.
  • Drug Development: Due to its robust nature and effectiveness against resistant bacterial strains, it may be explored in drug design initiatives targeting infectious diseases .
Discovery and Biosynthetic Origins of Cycloviolacin O17

Phylogenetic Distribution in Viola Species

Cycloviolacin O17 (cyO17) is a bracelet-type cyclotide primarily isolated from Viola odorata (sweet violet), a species within the Violaceae family renowned for its cyclotide diversity [1] [2]. The Violaceae family, encompassing 580–620 species globally, serves as the richest source of cyclotides, with cycloviolacins identified in nearly all examined species [5] [7]. V. odorata alone expresses at least 30 distinct cyclotides, including cyO17, which participates in plant defense mechanisms against pathogens and herbivores [1] [2]. Recent studies confirm cyO17-like sequences in related species such as V. tricolor (164 cyclotides) and V. dalatensis, with tissue-specific expression profiles showing stem-dominant accumulation [7] [9]. This widespread phylogenetic distribution underscores Violaceae as a combinatorial library of cyclotides, with an estimated 150,000 unique sequences across the family [9].

Table 1: Cycloviolacin Distribution in Key Viola Species

SpeciesTotal CyclotidesTissue SpecificityNotable Variants
V. odorata≥30Leaves, roots, stemscyO17, cyO2, cyO14
V. tricolor164Whole plantVitri A-K series
V. dalatensisUndeterminedStems > leaves, rootsCyO17-like isoforms
V. yedoensisUndeterminedAerial partsCyO2 homologs

Ribosomal Biosynthesis and Precursor Protein Architecture

CyO17 is biosynthesized as a ribosomally synthesized and post-translationally modified peptide (RiPP). Its precursor gene encodes a multi-domain protein comprising:

  • An N-terminal endoplasmic reticulum (ER) signal peptide for secretory pathway targeting [6] [8].
  • A conserved N-terminal propeptide (NTR) region of 20–30 residues, essential for enzyme recognition [6] [9].
  • The mature cyO17 core sequence (GIPCGESCVWIPCISAAIGCSCKNKVCYRN), flanked by cleavage sites [1] [6].
  • A C-terminal recognition sequence, often including Asn/Asp residues critical for cyclization [4] [6].

This architecture is typified by precursors like Oak1 from Oldenlandia affinis (Rubiaceae) and TIPTOP from Momordica cochinchinensis, though Violaceae precursors exhibit greater variability in core peptide repeats [6] [9]. Transcriptome analyses of V. tricolor reveal precursors with 1–8 core domains, enabling high-throughput production of diverse cyclotides [9].

Table 2: Precursor Features of Select Plant Cyclotides

PrecursorSpeciesLength (aa)Core DomainsKey Domains
Oak1Oldenlandia affinis1241ER signal, NTR, cyO1 core
TIPTOP1Momordica cochinchinensis2815ER signal, repetitive core motifs
Vitri-3V. tricolor~2003ER signal, NTR, multiple cores
cyO17 precursorV. odorataUndisclosed1ER signal, NTR, cyO17 core

Enzymatic Processing and Backbone Cyclization Mechanisms

The maturation of cyO17 involves precise enzymatic steps:

  • Proteolytic cleavage: After ER translocation, papain-like cysteine proteases remove the NTR, exposing the N-terminal glycine of the core peptide [4] [6].
  • Backbone cyclization: Asparaginyl endopeptidase (AEP) catalyzes a transpeptidation reaction. It cleaves the C-terminal recognition sequence (typically Asn/Asp-His/Ile) and ligates the C-terminal Asn to the N-terminal Gly via a peptide bond, forming the circular backbone [4] [6]. This mechanism was confirmed through AEP inhibition studies in V. odorata, which disrupt cyclotide production [4].
  • Disulfide bond formation: Protein disulfide isomerase (PDI) oxidizes the six conserved cysteine residues into a cyclic cystine knot (CCK), with bonds arranged as Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, and Cysᴵᴵᴵ–Cysⱽᴵ [2] [7]. The CCK confers extraordinary stability against thermal, chemical, and enzymatic degradation (e.g., resistance to trypsin and pepsin) [2] [4].

Table 3: Key Enzymatic Processing Stages for CyO17

StepEnzyme ClassConserved MotifsFunction
NTR removalPapain-like proteaseBasic residues (Lys/Arg)Exposes N-terminal Gly of core
C-terminal cleavageAsparaginyl endopeptidaseAsn/Asp-His/IleLiberates C-terminal Asn
CyclizationAsparaginyl endopeptidaseGly/Asn juxtapositionForms head-to-tail peptide bond
Disulfide oxidationProtein disulfide isomeraseCysᴵ–VI spacingCreates CCK topology

Comparative Analysis with Mra30 and Other Violaceae Cyclotides

CyO17 belongs to the bracelet subfamily of cyclotides, characterized by the absence of a cis-proline residue in loop 5 and greater hydrophobicity than Möbius subfamily members (e.g., kalata B1) [2] [7]. Key comparisons:

  • Sequence divergence: CyO17 shares a CCK scaffold with cycloviolacins O2 (cyO2) and O14 (cyO14), but differs in loop residues. Loop 3 (IPCIS) in cyO17 is hydrophobic, while cyO2 (IPCISSA) and Mra30 from V. dalatensis (IPCVSS) exhibit higher polarity [3] [7].
  • Functional implications: Hydrophobic loops in cyO17 enhance membrane interactions, correlating with potent antimicrobial activity against Gram-negative bacteria (e.g., E. coli) via membrane disruption [3] [7]. In contrast, Mra30 shows stronger antifungal effects, likely due to altered lipid selectivity [7].
  • Stability conservation: Despite sequence variations, all Violaceae cyclotides maintain proteolytic resistance due to the conserved CCK. Enzymatic assays confirm cyO17, cyO2, and kalata B1 resist degradation by trypsin, thermolysin, and chymotrypsin [2] [4].

Table 4: Structural and Functional Comparison of Violaceae Cyclotides

CyclotideSubfamilySequence (Loop 3)Key BioactivitiesProtease Resistance
cyO17BraceletIPCISAAAntimicrobial, cytotoxicTrypsin, pepsin, thermolysin
cyO2BraceletIPCISSAAntibacterial (Gram-negative), anticancerTrypsin, chymotrypsin
cyO14BraceletVPCISQAnthelmintic, cytotoxicThermolysin, pepsin
Mra30MöbiusIPCVSSAntifungal, membrane disruptionTrypsin, papain
Kalata B1MöbiusVPCISQUterotonic, insecticidalTrypsin, pepsin, thermolysin

This comparative analysis highlights how loop-directed engineering of cyO17 could optimize its scaffold for specific therapeutic applications, leveraging Violaceae’s natural combinatorial library [2] [9].

Properties

Product Name

Cycloviolacin O17

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.